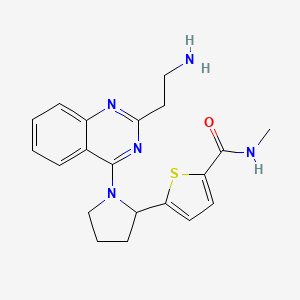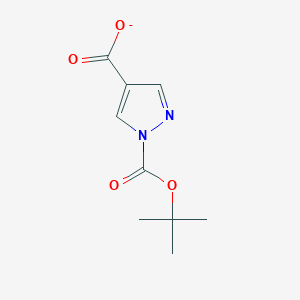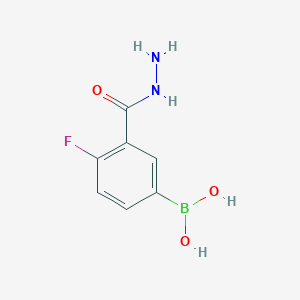
2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide is an organosulfur compound that belongs to the pyridine family This compound is characterized by the presence of a mercapto group (-SH) and a methoxycarbonyl group (-COOCH3) attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia . This method provides a convenient route to obtain the desired compound with high yield.
Another method involves the condensation of α,β-unsaturated ketones, malononitrile, and 4-methylbenzenethiol under microwave irradiation with a base catalyst . This method is advantageous due to its efficiency and the use of readily available starting materials.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction of the compound can be achieved using hydride reagents, leading to the formation of the corresponding thiol.
Substitution: The mercapto group can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Iodine is commonly used as an oxidizing agent for the oxidation of this compound.
Reduction: Hydride reagents such as sodium borohydride are used for the reduction reactions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include disulfide derivatives, reduced thiols, and various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide involves its ability to form chelation complexes with metal ions . This chelation process disrupts the normal function of metal-dependent enzymes and proteins, leading to antimicrobial and antifungal effects. Additionally, the compound can interfere with ATP levels, nutrient transport, and protein synthesis, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptopyridine: This compound is similar in structure but lacks the methoxycarbonyl group.
2-Mercaptopyrimidine: This compound has a pyrimidine ring instead of a pyridine ring and exhibits similar chemical reactivity.
Uniqueness
2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide is unique due to the presence of both the mercapto and methoxycarbonyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C7H7NO3S |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
methyl 1-hydroxy-2-sulfanylidenepyridine-4-carboxylate |
InChI |
InChI=1S/C7H7NO3S/c1-11-7(9)5-2-3-8(10)6(12)4-5/h2-4,10H,1H3 |
Clave InChI |
BWGIOVDZKZMJMV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=S)N(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-tert-Butyl (6,8-difluoro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14801308.png)
phosphane](/img/structure/B14801314.png)
![[(1R,5S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B14801321.png)
![2-(4-tert-butylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B14801325.png)



![methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B14801345.png)
![N-{4-[(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonyl]phenyl}acetamide](/img/structure/B14801349.png)



